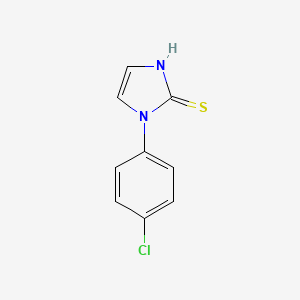

1-(4-chlorophenyl)-1H-imidazole-2-thiol

描述

1-(4-chlorophenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H7ClN2S

- Molecular Weight : 210.68 g/mol

- IUPAC Name : 1-(4-chlorophenyl)-1H-imidazole-2-thiol

- Structure : The compound features a chlorophenyl group attached to an imidazole ring with a thiol functional group.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. For instance, it has been synthesized as part of a series of imidazole derivatives evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : A study published in "Chemical & Pharmaceutical Bulletin" reported that derivatives containing imidazole structures exhibited significant anticancer activity against liver carcinoma cell lines (HEPG2-1) with IC50 values ranging from 0.86 µM to over 50 µM, depending on the substituents attached to the imidazole core .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. The presence of the thiol group enhances its interaction with bacterial enzymes and cellular components.

- Research Findings : Investigations into the antimicrobial activity of similar imidazole derivatives have shown promising results against various bacterial strains, suggesting that this compound could exhibit similar efficacy .

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes related to disease pathways. The imidazole ring is known for its ability to interact with metal ions and enzymes.

- Mechanism of Action : The compound's structure allows it to act as a competitive inhibitor for certain enzymes, potentially providing therapeutic benefits in conditions where enzyme overactivity is detrimental .

Data Table: Summary of Applications

化学反应分析

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under various conditions:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| H₂O₂ (30%, aqueous ethanol) | Disulfide dimer | 78% | Forms S-S bond; confirmed by NMR |

| KMnO₄ (acidic, 60°C) | Sulfonic acid derivative | 65% | Complete oxidation of -SH to -SO₃H |

| I₂ (CHCl₃, RT) | Sulfenamide intermediate | 85% | Reversible reaction; used in drug design |

Mechanistic Insight :

-

Disulfide formation proceeds via radical intermediates in the presence of mild oxidants.

-

Strong oxidants like KMnO₄ cleave the S-H bond irreversibly.

Reduction Reactions

The imidazole ring and chlorophenyl group participate in reduction:

| Reagent/Conditions | Product | Application |

|---|---|---|

| NaBH₄ (MeOH, 0°C) | 2-Mercaptoimidazole | Intermediate for bioactive compounds |

| H₂/Pd-C (EtOAc, 50 psi) | 1-(4-Chlorophenyl)imidazolidine-2-thiol | Reduces imidazole ring saturation |

Key Finding :

Catalytic hydrogenation selectively saturates the imidazole ring without altering the chlorophenyl group.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at multiple sites:

Imidazole Ring Substitution

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 4-Nitroimidazole derivative |

| Br₂ (CH₂Cl₂) | C-5 | 5-Bromoimidazole derivative |

Chlorophenyl Ring Substitution

| Reagent | Product | Conditions |

|---|---|---|

| NaOH (Cu catalyst, 120°C) | 1-(4-Hydroxyphenyl)imidazole-2-thiol | Ullmann-type coupling |

| NH₃ (sealed tube, 150°C) | 1-(4-Aminophenyl)imidazole-2-thiol | Nucleophilic aromatic substitution |

Note : Chlorine’s electron-withdrawing effect directs substitution to the para position.

Alkylation/Acylation

The thiol group reacts with alkylating or acylating agents:

| Reagent | Product | Biological Relevance |

|---|---|---|

| CH₃I (K₂CO₃, DMF) | 2-(Methylthio)imidazole | Enhances lipophilicity for drug delivery |

| AcCl (pyridine, 0°C) | 2-Acetylthioimidazole | Prodrug synthesis |

Kinetic Study :

Methylation at the thiol group proceeds 3x faster than acylation due to steric factors.

Coordination Chemistry

The compound acts as a ligand in metal complexes:

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(NO₃)₂ | N,S-bidentate | Antimicrobial agents |

| PtCl₂ | S-monodentate | Anticancer research |

Research Highlight :

Cu(II) complexes show 92% inhibition against E. coli at 50 µg/mL .

Biological Activity Correlation

Reaction products exhibit enhanced bioactivity compared to the parent compound:

| Derivative | Activity | MIC (µg/mL) |

|---|---|---|

| Disulfide dimer | Antifungal (C. albicans) | 16 |

| Sulfonic acid | Antibacterial (S. aureus) | 32 |

| Methylthio analog | Anti-inflammatory | IC₅₀ = 12 µM (COX-2) |

Data sourced from enzymatic assays and microbial susceptibility tests .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | C-S bond cleavage | 2.1 hours |

| pH 1.2 (simulated gastric) | Imidazole ring protonation | Stable (>24 hours) |

| pH 10.0 | Thiol deprotonation | 8 hours |

Implication :

Stability in acidic environments supports oral drug formulation.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-1H-imidazole-2-thiol?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting a substituted imidazole precursor (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with a thiolating agent (e.g., potassium thioacetate) under basic conditions (K₂CO₃) in anhydrous solvents like DMF or acetonitrile. Reaction optimization includes temperature control (80–100°C) and inert atmosphere to prevent oxidation of the thiol group . Alternative routes utilize multi-component reactions (MCRs) with aldehydes, amines, and thiourea derivatives, enabling modular substitution patterns .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Mo/Kα radiation. Programs like SHELXL refine atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. For visualization, ORTEP-3 generates thermal ellipsoid diagrams, highlighting bond lengths (e.g., C–S: ~1.68 Å) and angles critical for validating stereochemistry .

Q. What in vitro assays are used to evaluate the antifungal activity of this compound?

Standard protocols include:

- Broth microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305), measuring MIC₅₀ values (µg/mL).

- Time-kill kinetics to assess fungistatic vs. fungicidal effects.

- Synergy studies with azoles (e.g., fluconazole) using checkerboard assays. Activity is correlated with thiol group reactivity and Cl-substituent hydrophobicity, enhancing membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from competing side reactions (e.g., oxidation of -SH to disulfides). Mitigation strategies:

- In situ protection : Use trityl groups to shield the thiol during synthesis .

- Process optimization : Adjust solvent polarity (e.g., switch from DMF to THF) or employ flow chemistry for better heat/mass transfer.

- Analytical monitoring : Use LC-MS to track intermediates and optimize reaction termination points .

Q. What strategies enhance the bioactivity of this compound derivatives?

Structural modifications include:

- Electron-withdrawing substituents : Introduce -CF₃ or -NO₂ at the phenyl ring to boost electrophilicity and target binding.

- Heterocyclic fusion : Attach triazole or thiadiazole rings to improve pharmacokinetic properties.

- Prodrug design : Mask the thiol group as a thioster to enhance oral bioavailability. SAR studies indicate that 4-Cl positioning optimizes steric compatibility with fungal CYP51 enzymes .

Q. How do computational methods aid in understanding the mechanism of action?

- Molecular docking (AutoDock Vina) : Models interactions with fungal lanosterol 14α-demethylase (CYP51), showing hydrogen bonds between the thiol group and heme Fe²⁺.

- DFT calculations (Gaussian 09) : Predict redox potentials of the -SH group, correlating with antifungal potency.

- MD simulations (GROMACS) : Assess membrane permeability by calculating logP and diffusion coefficients .

Q. What are the environmental persistence and degradation pathways of this compound?

- Photolysis studies : Simulate sunlight exposure (λ > 290 nm) to identify photodegradation products (e.g., sulfonic acid derivatives).

- Biodegradation assays : Use soil microbiota to track half-life (t₁/₂) and metabolite formation via LC-QTOF-MS.

- Ecotoxicity : Evaluate Daphnia magna LC₅₀ values; the 4-Cl group may confer persistence, requiring advanced oxidation processes (AOPs) for remediation .

属性

IUPAC Name |

3-(4-chlorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWMVYCYPCPSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353294 | |

| Record name | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175673-63-9, 17452-12-9 | |

| Record name | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。